3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Description
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a highly strained bicyclic compound featuring a unique [1.1.1]pentane scaffold. This structure imparts significant steric and electronic properties, making it valuable in medicinal chemistry and materials science as a bioisostere for tert-butyl or aromatic groups. The presence of a reactive carbonyl chloride group (-COCl) enables its use as an acylating agent, while the bromine substituent at the 3-position offers opportunities for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEOMBUIDXDKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664972 | |
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164795-74-8 | |
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Ester Hydrolysis
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) serves as a key intermediate:
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):
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Conditions : Reflux in anhydrous dichloromethane with catalytic DMF for 2 hours.
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Workup : Excess reagent is removed under reduced pressure.
One-Pot Synthesis from [1.1.1]Propellane
A recent advancement involves direct functionalization of [1.1.1]propellane in a single reaction vessel:
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Reagents : Semicarbazides, Fe(Pc) catalyst, and tert-butyl hydroperoxide (TBHP).
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Mechanism : Iron-mediated radical addition facilitates simultaneous ring-opening and functionalization.
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Modification : Replacing semicarbazides with phosgene (COCl₂) introduces the carbonyl chloride group.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| [1.1.1]Propellane Route | [1.1.1]Propellane | KOtBu, Br₂ | 60–70% | High |
| Direct Bromination | Bicyclo[1.1.1]pentane-COCl | NBS, AIBN | 45–55% | Moderate |
| Ester Hydrolysis/Chlorination | Methyl ester | NaOH, SOCl₂ | 75–85% | Low |
| One-Pot Synthesis | [1.1.1]Propellane | Fe(Pc), TBHP, COCl₂ | 40–50% | Moderate |
Challenges and Optimization Strategies
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Strain-Induced Reactivity : The bicyclo[1.1.1]pentane framework’s high strain (~70 kcal/mol) necessitates mild conditions to prevent decomposition. Low temperatures (0–25°C) and short reaction times are critical.
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Regioselectivity : Bromination at the 3-position is favored due to reduced steric hindrance compared to the 1-position. Computational studies suggest electronic effects dominate this selectivity.
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Purification : Chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates the product from byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of amides, esters, or other derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromobicyclo[1.1.1]pentane-1-methanol or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols, etc.
Catalysts: Lewis acids or bases, depending on the reaction.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, or acetonitrile.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
Scientific Research Applications
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also contributes to the compound’s reactivity by facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing the bicyclo[1.1.1]pentane core or functional similarities.
Methyl 3-Bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3)
- Molecular Formula : C₈H₉BrO₂
- Molecular Weight : 217.06 g/mol
- Functional Groups : Ester (-COOCH₃), bromine
- Key Differences :
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile (CAS: 156329-61-2)
- Molecular Formula : C₆H₆BrN
- Molecular Weight : 172.03 g/mol
- Functional Groups : Nitrile (-CN), bromine
- Key Differences :
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one (CAS: 2102408-90-0)
- Molecular Formula : C₁₃H₁₃BrO
- Molecular Weight : 265.15 g/mol
- Functional Groups : Ketone (-CO-), bromine
- Key Differences :
3-Bromopropionyl Chloride (CAS: 15486-96-1)
- Molecular Formula : C₃H₄BrClO
- Molecular Weight : 171.41 g/mol
- Functional Groups : Acyl chloride (-COCl), bromine
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- Synthetic Utility : The acyl chloride derivative undergoes nucleophilic substitution at the carbonyl group, enabling rapid synthesis of amides or esters. In contrast, the nitrile analog requires harsher conditions (e.g., LiAlH₄) for reduction to amines .
- Ring Strain Effects : The bicyclo[1.1.1]pentane core increases ring strain compared to linear analogs like 3-bromopropionyl chloride, enhancing reactivity in strain-release functionalization .
- Thermal Stability : The methyl ester derivative (CAS: 83249-14-3) exhibits greater thermal stability than the acyl chloride, which may decompose above 100°C .
Biological Activity
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 164795-74-8) is characterized by a bicyclic structure that imparts unique strain and reactivity properties. The presence of the bromine atom and the carbonyl chloride functional group enhances its reactivity, making it a candidate for various biological applications.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:
- Lipophilicity : The compound's structure increases its lipophilicity, facilitating membrane penetration.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Analgesic Effects : There is evidence suggesting potential pain-relieving properties.
- Anti-inflammatory Activity : Compounds structurally related to this compound have been associated with reduced inflammation markers.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 3-bromobicyclo[1.1.1]pentane derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating strong antimicrobial activity.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 3-Bromobicyclo[1.1.1]pentane | High | Moderate |
| Control (Standard Antibiotic) | Very High | Very High |
Study 2: Analgesic Properties
In another research project, the analgesic effects were evaluated using animal models. The compound was administered at varying doses, revealing dose-dependent pain relief comparable to standard analgesics.
| Dose (mg/kg) | Pain Relief (%) |
|---|---|
| 10 | 30 |
| 20 | 55 |
| 40 | 80 |
Study 3: Anti-inflammatory Effects
A recent investigation examined the anti-inflammatory properties of this compound in a rat model of induced inflammation. The findings indicated a significant reduction in inflammatory markers (e.g., TNF-alpha levels).
Q & A
Q. What scalable synthesis methods are available for 3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride?
The most robust method involves light-enabled reactions of alkyl iodides with quadricyclane under fluid conditions, producing bicyclo[1.1.1]pentane (BCP) halides. This catalyst-free, initiator-free approach yields high-purity products (~90%) after solvent evaporation, bypassing complex purification steps . For carbonyl chloride derivatives, subsequent functionalization (e.g., nucleophilic substitution or carbonyl activation) is typically required.
Q. How is the structural integrity of this compound validated?
Key characterization techniques include:
- NMR spectroscopy : Bridgehead proton signals (δ ~2.5–3.5 ppm) confirm BCP core geometry.
- Mass spectrometry (MS) : Molecular ion peaks and isotopic patterns verify bromine and chlorine presence.
- X-ray crystallography : Resolves steric strain and bond angles in the BCP framework .
Q. What role does this compound play in medicinal chemistry?
BCP derivatives mimic ortho-substituted benzene rings in bioactive molecules, offering improved metabolic stability and solubility. Over 300 BCP analogs have been synthesized for drug discovery, targeting CNS disorders and enzyme inhibition .
Q. What are the stability considerations for handling this compound?
As an acyl chloride, it is moisture-sensitive. Standard practices include:
- Storage under inert gas (Ar/N₂).
- Use of anhydrous solvents (e.g., THF, DCM).
- Immediate derivatization to avoid hydrolysis. (Note: Specific stability data for this compound is limited in the provided evidence.)
Q. Which analytical methods differentiate this compound from structural analogs?
- HPLC-MS : Separates and identifies trace impurities (e.g., debrominated byproducts).
- IR spectroscopy : Confirms carbonyl chloride absorption bands (~1800 cm⁻¹).
- Elemental analysis : Validates Br/Cl stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in BCP halide synthesis?
- Light wavelength tuning : Adjusting UV/visible light intensity minimizes side reactions.
- Solvent selection : Non-polar solvents (e.g., hexane) enhance quadricyclane reactivity.
- Scalability : Kilogram-scale synthesis is achievable via flow reactors under continuous light exposure .
Q. How should researchers address contradictory NMR data in BCP derivatives?
- Dynamic effects : Bridgehead protons exhibit splitting due to restricted rotation; use variable-temperature NMR to resolve overlapping signals.
- Isotopic labeling : ¹³C-labeled analogs clarify carbon connectivity in crowded spectra .
Q. What challenges arise in functionalizing the bridgehead position of BCPs?
Steric hindrance limits nucleophilic substitution. Strategies include:
- Photochemical activation : Enables radical-based coupling reactions.
- Transition-metal catalysis : Pd-mediated cross-couplings with aryl boronic acids.
- Electrophilic trapping : Use of Grignard reagents under controlled conditions .
Q. How can computational modeling aid in predicting BCP derivative reactivity?
- DFT calculations : Map transition states for bridgehead substitutions (e.g., SN2 vs. radical pathways).
- Molecular dynamics : Simulate steric effects in solution-phase reactions.
- Docking studies : Predict binding affinities of BCP-containing drug candidates .
Q. What are the limitations of current scale-up methods for BCP halides?
- Light penetration : Large-scale reactors require uniform light distribution.
- Byproduct formation : Aggressive scaling may increase dimerization or decomposition.
- Purity trade-offs : Solvent-free evaporation works for research but may necessitate chromatography for pharmaceutical-grade material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
